molecular formula C18H15N3S B11710674 6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B11710674
M. Wt: 305.4 g/mol
InChI Key: NCZYUPSBSUTUAH-CPNJWEJPSA-N
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Description

(E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE is a complex organic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE typically involves the condensation of an imidazole derivative with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, (E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2H-imidazole: Shares the imidazole ring but lacks the thiazole component.

    2-Phenylthiazole: Contains the thiazole ring but not the imidazole component.

    Benzimidazole derivatives: Similar in structure but with different substituents.

Uniqueness

(E)-1-PHENYL-N-{6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHANIMINE is unique due to the combination of both imidazole and thiazole rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

(E)-1-phenyl-N-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine

InChI

InChI=1S/C18H15N3S/c1-3-7-14(8-4-1)13-19-17-16(15-9-5-2-6-10-15)20-18-21(17)11-12-22-18/h1-10,13H,11-12H2/b19-13+

InChI Key

NCZYUPSBSUTUAH-CPNJWEJPSA-N

Isomeric SMILES

C1CSC2=NC(=C(N21)/N=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CSC2=NC(=C(N21)N=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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